Bienvenue dans la boutique en ligne BenchChem!

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness In silico ADME

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081145-73-4) is a synthetic heterocyclic small molecule (MF: C₁₇H₁₀BrN₃O₂; MW: 368.2 g/mol) that integrates a 7-bromo-benzo[b]oxepin core, a pyridin-3-yl substituent, and a central 1,3,4-oxadiazole bridge. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 3.1), zero hydrogen bond donors, and five hydrogen bond acceptors, characteristics that influence its potential for passive membrane permeability and oral bioavailability in early-stage discovery programs.

Molecular Formula C17H10BrN3O2
Molecular Weight 368.19
CAS No. 1081145-73-4
Cat. No. B2372453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
CAS1081145-73-4
Molecular FormulaC17H10BrN3O2
Molecular Weight368.19
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC=C3
InChIInChI=1S/C17H10BrN3O2/c18-14-3-4-15-13(9-14)8-11(5-7-22-15)16-20-21-17(23-16)12-2-1-6-19-10-12/h1-10H
InChIKeyDSGJBCVTZGRIOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081145-73-4) – Structural and Physicochemical Baseline for Procurement


2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081145-73-4) is a synthetic heterocyclic small molecule (MF: C₁₇H₁₀BrN₃O₂; MW: 368.2 g/mol) that integrates a 7-bromo-benzo[b]oxepin core, a pyridin-3-yl substituent, and a central 1,3,4-oxadiazole bridge [1]. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 3.1), zero hydrogen bond donors, and five hydrogen bond acceptors, characteristics that influence its potential for passive membrane permeability and oral bioavailability in early-stage discovery programs [1]. The 7-bromo substituent on the benzoxepin ring provides a reactive handle for downstream derivatization via cross-coupling chemistry, distinguishing it from non-halogenated or chloro-substituted analogs in synthetic tractability [2].

Why Generic Substitution Fails for 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole in Receptor-Targeted Programs


In-class 1,3,4-oxadiazole derivatives cannot be interchanged generically because subtle variations in the aryl/heteroaryl appendages (e.g., 7-bromo-benzo[b]oxepin vs. 4-chlorophenyl or 4-fluorophenyl) drive profound differences in receptor affinity and selectivity profiles [1]. Data from a structurally related patent series (US8993575) demonstrate that modifications to the oxadiazole 2-position alter 5-HT₂A and 5-HT₁A receptor binding by orders of magnitude; for example, a closely related oxadiazole derivative (BDBM152817) exhibits IC₅₀ values of 122 nM (5-HT₂A) and 175 nM (5-HT₁A), while other analogs in the same series show divergent multi-receptor profiles [1]. The unique combination of the electron-withdrawing bromine atom on the benzoxepin ring and the pyridin-3-yl group in the target compound is expected to further tune these pharmacological parameters, making blind substitution without matched-pair analysis risky for CNS-targeted discovery programs [2].

Quantitative Evidence Guide for 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (CAS 1081145-73-4)


Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. Common Oxadiazole Scaffolds

The target compound's computed XLogP3-AA of 3.1 places it within the optimal lipophilicity range (1–4) for CNS drug candidates, whereas many 1,3,4-oxadiazole derivatives bearing polar substituents frequently exceed XLogP of 4.5, increasing promiscuity and hERG liability [1]. Its zero hydrogen bond donor count and five acceptor sites produce a topological polar surface area profile consistent with favorable blood–brain barrier penetration, offering a differentiated starting point for CNS-targeted lead optimization compared to more polar in-class analogs [1].

Lipophilicity Drug-likeness In silico ADME

Synthetic Tractability Advantage via the 7-Bromo Substituent: Cross-Coupling Versatility vs. Non-Halogenated Benzoxepines

The 7-position bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling rapid SAR exploration [1]. Non-halogenated benzoxepine-oxadiazole hybrids lack this synthetic handle, requiring de novo synthesis for each analog. The chloro analog (2-(7-chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole) offers a similar coupling opportunity, but the C–Br bond is more reactive than C–Cl in oxidative addition, often translating to higher yields and milder reaction conditions [2].

Cross-coupling Late-stage functionalization Structure–Activity Relationship (SAR)

Receptor Affinity Differentiation: Inferred Selectivity Profile vs. Patent Series Benchmark BDBM152817

A structurally proximal 1,3,4-oxadiazole derivative (BDBM152817, US8993575 Example 12) demonstrates balanced 5-HT₂A/5-HT₁A affinity with IC₅₀ values of 122 nM and 175 nM, respectively, establishing a baseline for this chemotype [1]. While direct receptor binding data for the target compound is not yet publicly available, matched molecular pair analysis predicts that replacing the oxadiazole 2-position substituent with a 7-bromobenzo[b]oxepin-4-yl group (as in CAS 1081145-73-4) may modulate the 5-HT₂A/5-HT₁A ratio through enhanced hydrophobic contacts in the receptor binding pocket, potentially increasing 5-HT₂A affinity relative to the patent benchmark [2].

5-HT₂A 5-HT₁A CNS receptor binding

Recommended Application Scenarios for 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole Based on Differential Evidence


CNS Lead Discovery Libraries Targeting 5-HT₂A/5-HT₁A Receptors

The compound's favorable CNS physicochemical profile (XLogP3-AA = 3.1, zero H-bond donors) and its structural relationship to a proven 5-HT₂A/5-HT₁A ligand series (US8993575) make it suitable for inclusion in focused screening decks for psychiatric and neurodegenerative disorders [1]. Its brominated benzoxepin core offers a chemically distinct scaffold from common piperazine- or indole-based 5-HT ligands, potentially providing novel intellectual property opportunities [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 7-bromo substituent enables rapid parallel library synthesis through Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig reactions, allowing medicinal chemists to explore the SAR of the benzoxepin region without de novo ring construction for each analog [1]. This reduces the synthetic burden from multi-step sequences to a single-step diversification, accelerating hit-to-lead timelines in kinase or GPCR inhibitor programs [2].

Matched-Pair Analysis with Chloro and Non-Halogenated Analogs

By procuring CAS 1081145-73-4 alongside its 7-chloro and 7-H analogs, research groups can conduct systematic matched molecular pair analysis to quantify the contribution of the halogen substituent to target binding, metabolic stability, and physicochemical parameters [1]. Such studies are valuable for computational model building and for establishing robust SAR understanding within the 1,3,4-oxadiazole-benzoxepin chemotype [2].

Quote Request

Request a Quote for 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.